(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine
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Overview
Description
(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by the presence of a chloro-substituted benzyl group and a methoxy-substituted benzyl group attached to an amine functional group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of different substituted benzylamines .
Scientific Research Applications
(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is primarily used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and functions. Additionally, it may be used in medicinal chemistry research to explore its potential as a pharmacological agent .
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-benzyl)-(4-methoxy-phenyl)-amine
- (2-Chloro-phenyl)-(4-methoxy-benzyl)-amine
- (2-Chloro-benzyl)-(4-methoxy-ethyl)-amine
Uniqueness
(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is unique due to the specific combination of chloro and methoxy substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable tool in research settings, particularly for studying specific protein interactions and functions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUSMKUUPQSOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355303 |
Source
|
Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-70-9 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]-4-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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